Methyl 2-[(phenoxycarbonyl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(phenoxycarbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with phenyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(phenoxycarbonyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: The phenoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or alcohols, and the reaction is often carried out in a polar aprotic solvent.
Major Products
Hydrolysis: Yields 2-aminobenzoic acid and methanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Methyl 2-[(phenoxycarbonyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar structure but with the phenoxycarbonyl group at the 4-position instead of the 2-position.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains an ethyl ester and additional functional groups.
Uniqueness
Methyl 2-[(phenoxycarbonyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-(phenoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)12-9-5-6-10-13(12)16-15(18)20-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPAYCMISNVEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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